SPDP-PEG8-acid

Übersicht

Beschreibung

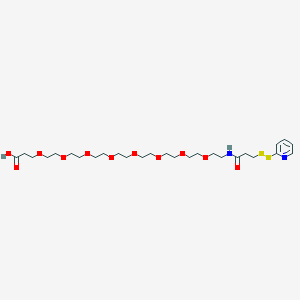

SPDP-PEG8-acid, also known as SPDP-PEG8-propionic acid, is a heterobifunctional polyethylene glycol linker. It contains a cleavable disulfide bond and carboxylic acid moieties. The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) component is a short-chain crosslinker that facilitates amine-to-sulfhydryl conjugation, making it a valuable tool in bioconjugation and drug delivery applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG8-acid involves the conjugation of SPDP with a polyethylene glycol chain terminated with a carboxylic acid group. The reaction typically occurs under mild conditions, using activators such as N-hydroxysuccinimide (NHS) esters to facilitate the formation of amide bonds between the amine groups of SPDP and the carboxyl groups of PEG .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is usually stored at low temperatures to maintain stability and prevent degradation.

Analyse Chemischer Reaktionen

Types of Reactions

SPDP-PEG8-acid undergoes several types of chemical reactions, including:

Substitution Reactions: The disulfide bond in SPDP can be cleaved and substituted with thiol groups.

Amide Bond Formation: The carboxylic acid group can react with amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT) is commonly used to cleave the disulfide bond.

Activators: NHS esters and EDC are used to activate carboxylic acid groups for amide bond formation

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Structural Overview

SPDP-PEG8-acid consists of three main components:

- SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) : Facilitates selective conjugation with thiol groups.

- PEG (Polyethylene Glycol) : An 8-unit long chain that enhances solubility and biocompatibility.

- Carboxylic Acid Group : A reactive site for forming stable amide bonds with amines.

Protein Modification

This compound is extensively utilized in the modification of proteins and peptides. Its ability to form stable conjugates allows researchers to study protein interactions and develop bioconjugates for therapeutic use. The reaction typically involves using N-hydroxysuccinimide (NHS) esters to facilitate the formation of amide bonds between the carboxylic acid groups of PEG and the amines on proteins .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the stability and solubility of therapeutic agents. Studies have shown that PEGylated nanoparticles can evade the immune system, leading to prolonged circulation times in vivo. This property is particularly beneficial for delivering nucleic acid-based therapeutics, where efficient intracellular delivery is crucial.

Study on Antisense Oligomers

A study demonstrated that peptide nucleic acid (PNA) oligomers modified with SPDP-PEG8 showed increased cellular uptake and antisense activity compared to unmodified counterparts. The results indicated a four-fold increase in activity at optimal transfection volumes, showcasing the efficacy of this compound in enhancing the performance of nucleic acid therapeutics .

Nanoparticle Delivery

In vitro studies on PEG-GS nanoparticles decorated with targeting peptides revealed improved uptake by brain endothelial cells when modified with this compound. This modification demonstrated enhanced delivery across the blood-brain barrier, indicating its potential for targeted drug delivery applications .

Wirkmechanismus

SPDP-PEG8-acid exerts its effects through the formation of covalent bonds between amine and sulfhydryl groups. The disulfide bond in SPDP is cleavable, allowing for controlled release of conjugated molecules. The polyethylene glycol chain enhances solubility and biocompatibility, making it suitable for various biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- SPDP-PEG4-acid

- SPDP-PEG12-acid

- SPDP-PEG24-acid

- SPDP-PEG36-acid

Uniqueness

SPDP-PEG8-acid is unique due to its optimal chain length, which provides a balance between flexibility and stability. It offers enhanced solubility and biocompatibility compared to shorter PEG linkers, while being less bulky than longer PEG chains .

Biologische Aktivität

SPDP-PEG8-acid, also known as SPDP-PEG8-propionic acid, is a heterobifunctional polyethylene glycol (PEG) linker that features a cleavable disulfide bond and carboxylic acid moieties. This compound plays a significant role in bioconjugation and drug delivery applications due to its ability to facilitate amine-to-sulfhydryl conjugation. The unique properties of this compound make it valuable in various biological contexts, including protein modification, drug delivery systems, and therapeutic applications.

Chemical Structure and Properties

This compound consists of:

- SPDP Component : N-succinimidyl 3-(2-pyridyldithio)propionate, which allows for selective conjugation with thiol groups.

- PEG Chain : An 8-unit long polyethylene glycol chain that enhances solubility and biocompatibility.

- Carboxylic Acid Group : Facilitates the formation of stable amide bonds with amines.

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| SPDP | Short-chain crosslinker for amine-to-sulfhydryl conjugation |

| PEG | Hydrophilic polymer enhancing solubility and stability |

| Carboxylic Acid Group | Reactive site for amide bond formation |

This compound functions through the formation of covalent bonds between amine and sulfhydryl groups. The disulfide bond in SPDP is cleavable under reducing conditions, allowing for controlled release of conjugated molecules. The PEG chain improves the solubility and biocompatibility of the conjugated entities, making them suitable for various biomedical applications.

1. Protein Modification

This compound is extensively used in the modification of proteins and peptides. Its ability to form stable conjugates allows researchers to study protein interactions and develop bioconjugates for therapeutic use. The reaction conditions typically involve using N-hydroxysuccinimide (NHS) esters to facilitate the formation of amide bonds between the carboxylic acid groups of PEG and the amines on proteins .

2. Drug Delivery Systems

The incorporation of this compound in drug delivery systems enhances the stability and solubility of therapeutic agents. For instance, studies have shown that PEGylated nanoparticles can evade the immune system, leading to prolonged circulation times in vivo . This property is particularly beneficial for delivering nucleic acid-based therapeutics, where efficient intracellular delivery is crucial.

3. Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Study on Antisense Oligomers : Research demonstrated that PNA (peptide nucleic acid) oligomers modified with SPDP-PEG8 showed increased cellular uptake and antisense activity compared to unmodified counterparts. The study indicated a four-fold increase in activity at optimal transfection volumes .

- Nanoparticle Delivery : In vitro studies on PEG-GS nanoparticles decorated with targeting peptides revealed improved uptake by brain endothelial cells, demonstrating enhanced delivery across the blood-brain barrier when modified with SPDP-PEG8 .

Comparison with Similar Compounds

This compound can be compared with other PEG linkers such as SPDP-PEG4-acid and SPDP-PEG12-acid. The following table summarizes their characteristics:

| Compound | Chain Length | Solubility | Biocompatibility | Unique Features |

|---|---|---|---|---|

| SPDP-PEG4-acid | 4 units | Moderate | High | Shorter chain may limit flexibility |

| This compound | 8 units | High | Very High | Optimal balance between flexibility and stability |

| SPDP-PEG12-acid | 12 units | Very High | High | Bulkier, potentially less soluble |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114428 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-96-6 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.